2,5-Dimethylhexane-2,5-diamine, with the molecular formula C₈H₂₀N₂, is a branched-chain aliphatic amine. This compound features two amino groups located at the 2 and 5 positions of a dimethylhexane backbone. It is characterized by its moderate toxicity and is considered a useful intermediate in organic synthesis due to its unique structural properties. The presence of two amino groups allows for diverse reactivity, making it suitable for various chemical transformations and applications in the pharmaceutical and industrial sectors.
There is no current information available on the specific mechanism of action of 2,5-dimethyl-2,5-hexanediamine in biological systems.
The chemical reactivity of 2,5-dimethylhexane-2,5-diamine is primarily attributed to its amine functional groups. Key reactions include:
These reactions showcase its potential as a versatile building block in organic synthesis and materials science .
Several methods exist for synthesizing 2,5-dimethylhexane-2,5-diamine:
Each method varies in terms of yield and purity, thus selection depends on the desired application .
The applications of 2,5-dimethylhexane-2,5-diamine span various fields:
Its unique structure allows it to impart specific properties to materials and formulations .
Interaction studies involving 2,5-dimethylhexane-2,5-diamine focus on its reactivity with other chemical species. Research indicates that:
These interactions are crucial for understanding its behavior in both synthetic and biological contexts .
Several compounds share structural similarities with 2,5-dimethylhexane-2,5-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,6-Hexanediamine | C₆H₁₄N₂ | Linear structure; used in nylon production |
| 1,3-Diaminopropane | C₃H₈N₂ | Shorter chain; used as a building block in synthesis |
| 1,4-Diaminobutane | C₄H₁₂N₂ | Linear structure; utilized in polyurethanes |
| 2-Methylpentane-1,5-diamine | C₇H₁₈N₂ | Branched structure; potential use in pharmaceuticals |
Compared to these compounds, 2,5-dimethylhexane-2,5-diamine's unique branched structure provides distinct chemical reactivity and potential applications not fully explored in these other amines .
The primary International Union of Pure and Applied Chemistry nomenclature for this compound is 2,5-dimethylhexane-2,5-diamine [1] [2]. This systematic name accurately reflects the molecular structure, indicating a hexane backbone with methyl substituents at positions 2 and 5, each bearing primary amine functional groups. The compound possesses the molecular formula C8H20N2 with a molecular weight of 144.26 grams per mole [1] [3] [4].
Alternative International Union of Pure and Applied Chemistry accepted names include 2,5-Dimethyl-2,5-hexanediamine [5] [6], which represents an equivalent systematic designation following International Union of Pure and Applied Chemistry conventions. The structural representation through International Non-proprietary Name Chemical Identifier notation is InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 [1] [2], with the corresponding International Non-proprietary Name Chemical Identifier Key being JWTVQZQPKHXGFM-UHFFFAOYSA-N [1] [2].
The Chemical Abstracts Service Registry Number 23578-35-0 serves as the unique numerical identifier for 2,5-dimethylhexane-2,5-diamine within the Chemical Abstracts Service database system [1] [3] [4]. This registry number provides unambiguous identification of the compound across scientific literature and commercial databases. The Chemical Abstracts Service maintains this compound under the systematic name "2,5-Hexanediamine, 2,5-dimethyl-" [1] [6], which follows Chemical Abstracts Service indexing conventions.
The Chemical Abstracts Service registry system documents this compound as a well-established chemical entity with verified structural and property data [7]. The registry classification confirms the compound's status as a registered organic amine with documented chemical and physical properties suitable for research and industrial applications.
Multiple international database systems maintain records for 2,5-dimethylhexane-2,5-diamine, ensuring comprehensive chemical identification across various scientific and regulatory platforms. The compound appears in PubChem under Compound Identifier 90189 [1], providing access to extensive structural, property, and biological activity data maintained by the National Center for Biotechnology Information.
ChemSpider database assigns identifier 81421 to this compound [5], aggregating chemical information from multiple sources to provide comprehensive chemical data integration. The Molecular Design Limited system catalogs the compound under number MFCD00008055 [4] [5], facilitating chemical inventory management and commercial availability tracking.
Additional database systems include the National Institute of Standards and Technology Chemistry WebBook [2], which provides thermodynamic and spectroscopic data, and the European Customs Inventory of Chemical Substances [11], which supports chemical classification for customs and trade purposes. These diverse identification systems ensure comprehensive chemical information accessibility across international scientific and commercial communities.
The Chemical Abstracts Service indexing name "2,5-Hexanediamine, 2,5-dimethyl-" represents the standard nomenclature format employed by Chemical Abstracts Service for systematic chemical indexing [1] [3] [6]. This nomenclature format places the functional group descriptor "hexanediamine" as the primary term, followed by the substitution pattern "2,5-dimethyl-" as a qualifier. This systematic approach ensures consistent chemical information retrieval within Chemical Abstracts Service databases and related scientific literature.
This nomenclature variant appears extensively in scientific databases and commercial chemical catalogs, serving as a bridge between International Union of Pure and Applied Chemistry systematic naming and Chemical Abstracts Service indexing conventions. The format facilitates chemical literature searches and maintains consistency with established chemical abstracting practices.
The alternative structural name "1,1,4,4-Tetramethyl-1,4-butanediamine" describes the compound from a different structural perspective, emphasizing the tetramethyl substitution pattern on a butanediamine backbone . This nomenclature approach highlights the symmetrical arrangement of methyl groups at the terminal carbon atoms bearing the amine functionalities.
This structural designation proves particularly useful in chemical synthesis discussions and mechanistic studies, where the tetramethyl substitution pattern influences reactivity and steric considerations. The nomenclature emphasizes the compound's relationship to simpler butanediamine structures while clearly indicating the specific methylation pattern that defines its unique chemical properties.
The synonym "1,1,4,4-Tetramethyl-1,4-diaminobutane" represents an alternative systematic designation that maintains the structural emphasis on the tetramethyl substitution pattern . This nomenclature variant follows International Union of Pure and Applied Chemistry principles while providing clear indication of the diamine functionality within the butane framework.
This naming convention appears in specialized chemical literature and technical documentation, particularly in contexts where the structural relationship to other methylated diamine compounds requires emphasis. The nomenclature supports chemical database searches and facilitates understanding of structure-activity relationships within the broader family of methylated aliphatic diamines.
| Parameter | Value |
|---|---|
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine [1] |
| Molecular Formula | C8H20N2 [1] [3] [4] |
| Molecular Weight | 144.26 g/mol [1] [3] [4] |
| CAS Registry Number | 23578-35-0 [1] [3] [4] |
| EINECS Number | 245-749-6 [1] [3] [4] |
| PubChem CID | 90189 [1] |
| ChemSpider ID | 81421 [5] |
| MDL Number | MFCD00008055 [4] [5] |
| InChI Key | JWTVQZQPKHXGFM-UHFFFAOYSA-N [1] [2] |
| SMILES | CC(C)(CCC(C)(C)N)N [1] |
| Classification | Name |
|---|---|
| IUPAC Systematic Name | 2,5-dimethylhexane-2,5-diamine [1] |
| Alternative IUPAC Name | 2,5-Dimethyl-2,5-hexanediamine [5] [6] |
| Chemical Abstracts Name | 2,5-Hexanediamine, 2,5-dimethyl- [1] [6] |
| Alternative Structure Name | 1,1,4,4-Tetramethyl-1,4-butanediamine |
| Database Synonym 1 | 1,1,4,4-Tetramethyl-1,4-diaminobutane |
| Database Synonym 2 | 2,5-Diamino-2,5-dimethylhexane [5] |
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight | 144.26 g/mol [1] [3] [4] | Experimental determination |
| Melting Point | 52°C (estimate) [6] | Computational prediction |
| Boiling Point (estimated) | 212.91°C (rough estimate) [6] | Computational prediction |
| Density | 0.8485 g/cm³ [6] | Computational prediction |
| Refractive Index | 1.4459 [6] | Computational prediction |
| pKa (predicted) | 11.20 ± 0.25 [6] | Computational prediction |
| Database System | Identifier | Classification Status |
|---|---|---|
| Chemical Abstracts Service | 23578-35-0 [1] [3] [4] | Registered substance |
| European Inventory of Existing Commercial Chemical Substances | 245-749-6 [1] [3] [4] | Existing commercial substance (pre-1981) [8] [9] |
| PubChem Database | CID 90189 [1] | Active compound record |
| ChemSpider Database | ID 81421 [5] | Active compound record |
| Molecular Design Limited | MFCD00008055 [4] [5] | Available substance |
| European Customs Inventory of Chemical Substances | Available but not specified [11] | Listed for customs classification |
| National Institute of Standards and Technology | Available in WebBook [2] | Chemical data available |
2,5-Dimethylhexane-2,5-diamine is a branched-chain aliphatic diamine with the molecular formula C₈H₂₀N₂ [1] [2]. The compound features a symmetrical hexane backbone with two tertiary amino groups positioned at carbons 2 and 5, each bearing additional methyl substituents [1] . The structural arrangement consists of a central four-carbon chain (butane backbone) with quaternary carbon centers at both terminal positions, where each quaternary carbon supports two methyl groups and one primary amino group [4] [5].
The molecule exhibits a unique architectural configuration characterized by its branched nature, distinguishing it from linear diamines . The compound's structure can be described as 1,1,4,4-tetramethyl-1,4-diaminobutane, reflecting the presence of four methyl groups and two amino functionalities arranged in a symmetrical pattern [5]. This configuration results in reduced conformational flexibility compared to linear diamines due to steric hindrance imposed by the methyl substituents [6].
The molecular weight of 2,5-dimethylhexane-2,5-diamine has been precisely determined as 144.26 g/mol through multiple analytical methods [1] [2] [7]. This value represents the average molecular weight based on the natural abundance of isotopes. The exact mass has been calculated as 144.162648646 Da, while the monoisotopic mass is identical at 144.162648646 Da [5]. These measurements have been confirmed through high-resolution mass spectrometry and are consistent across multiple authoritative chemical databases [1] [4] [8].
The molecular weight calculation is based on the atomic composition: eight carbon atoms (8 × 12.01 = 96.08), twenty hydrogen atoms (20 × 1.008 = 20.16), and two nitrogen atoms (2 × 14.007 = 28.014), totaling 144.254 g/mol when considering precise atomic masses [5]. The slight variations in reported values (144.26 vs 144.254) reflect different rounding conventions used by various databases and analytical methods [1] [8].
The Simplified Molecular Input Line Entry System (SMILES) representation of 2,5-dimethylhexane-2,5-diamine is CC(C)(CCC(C)(C)N)N [2] [4] [5]. This notation provides a linear text-based description of the molecular structure, where the branching pattern and connectivity are clearly defined. The SMILES string begins with the first quaternary carbon center CC(C), followed by the central butane chain CCC, and concludes with the second quaternary carbon center (C)(C)N, with amino groups (N) indicated at both terminal positions [6].
The canonical SMILES representation has been validated across multiple chemical databases and computational platforms, ensuring consistency in structural interpretation [4] [5]. This standardized notation facilitates database searches, computational modeling, and automated structure-activity relationship studies [2].
The International Chemical Identifier (InChI) for 2,5-dimethylhexane-2,5-diamine is InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 [4] [8] [5]. This representation provides a more detailed structural description than SMILES, including information about hydrogen atoms and connectivity patterns. The InChI string systematically describes the molecular framework, starting with the molecular formula C8H20N2, followed by the connectivity pattern that defines the carbon skeleton and functional group positions [6].
The corresponding InChI Key is JWTVQZQPKHXGFM-UHFFFAOYSA-N, which serves as a unique identifier for the compound in chemical databases and literature searches [4] [8] [5]. This standardized key facilitates unambiguous identification and cross-referencing across different chemical information systems [2].
Three-dimensional structural models of 2,5-dimethylhexane-2,5-diamine reveal an extended conformation that minimizes steric clashes between the methyl substituents and amino groups [6]. The molecular geometry is characterized by tetrahedral arrangements around the quaternary carbon centers, with bond angles approaching 109.5° for optimal spatial arrangement [4].
Computational modeling studies have confirmed the compound's preference for extended conformations, with the central carbon-carbon bonds adopting staggered configurations to reduce steric interactions [6]. The amino groups are positioned to maximize their separation, thereby reducing electrostatic repulsion and enhancing the molecule's stability [5]. Crystal structure analyses, where available, demonstrate that the compound maintains its extended conformation in the solid state, with intermolecular hydrogen bonding between amino groups contributing to crystal packing stability [9].
2,5-Dimethylhexane-2,5-diamine exhibits achiral properties due to its symmetrical structure, with no defined stereocenters present in the molecule [10]. The compound possesses a plane of symmetry that bisects the central carbon-carbon bond, making the two halves of the molecule equivalent [5]. This symmetry is reflected in the absence of optical activity, as confirmed by polarimetry measurements [10].
The molecular symmetry classification places 2,5-dimethylhexane-2,5-diamine in the C2v point group, characterized by a two-fold rotation axis and two mirror planes [5]. The defined atom stereocenter count is zero, and the undefined atom stereocenter count is also zero, confirming the absence of chiral centers [5]. Similarly, both defined and undefined bond stereocenter counts are zero, indicating no geometric isomerism [5].
The compound's stereochemical properties significantly influence its chemical reactivity and biological activity. The symmetrical arrangement of functional groups results in equivalent reactivity at both amino sites, leading to predictable reaction patterns and product distributions . This symmetry also affects the compound's ability to form chelating complexes with metal ions, as both amino groups are geometrically equivalent [6].
When compared to other aliphatic diamines, 2,5-dimethylhexane-2,5-diamine exhibits unique structural characteristics that distinguish it from linear analogs. The most closely related compound is 1,6-hexanediamine (hexamethylenediamine), which has the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol [11] [12]. However, 1,6-hexanediamine possesses a linear structure with primary amino groups at terminal positions, contrasting with the branched architecture of 2,5-dimethylhexane-2,5-diamine [11].
Structural comparisons reveal that 2,5-dimethylhexane-2,5-diamine has a higher molecular weight (144.26 g/mol) compared to 1,6-hexanediamine (116.20 g/mol) due to the additional methyl substituents [11] [12]. The branched structure of 2,5-dimethylhexane-2,5-diamine results in reduced conformational flexibility and increased steric hindrance compared to linear diamines . This structural difference affects physical properties, with 2,5-dimethylhexane-2,5-diamine showing different melting points, boiling points, and solubility characteristics [13].
Other related diamines include 1,3-diaminopropane (C₃H₁₀N₂, 74.13 g/mol) and 1,4-diaminobutane (C₄H₁₂N₂, 88.15 g/mol), both featuring linear structures with shorter carbon chains . The 2-methylpentane-1,5-diamine (C₇H₁₈N₂, 130.23 g/mol) represents an intermediate structural type with single methyl branching, while 2,2-dimethylpentane-1,5-diamine (C₇H₁₈N₂, 130.23 g/mol) shows dual methyl substitution but at a different position .